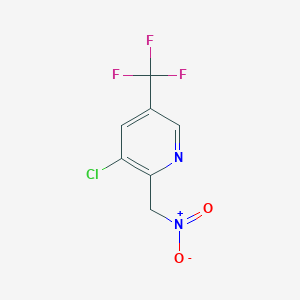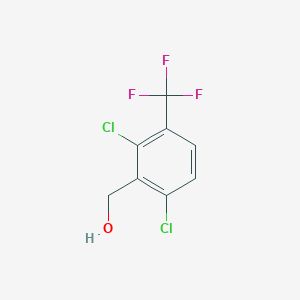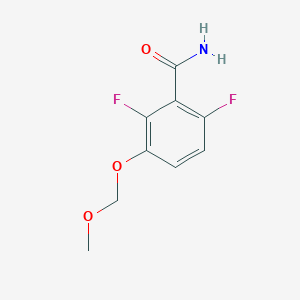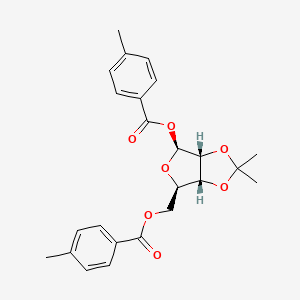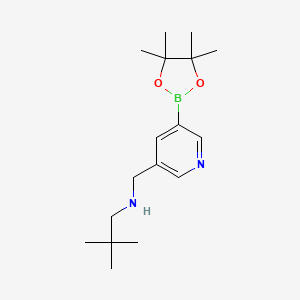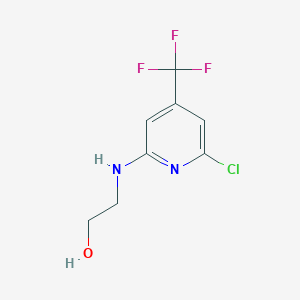![molecular formula C11H10Cl2N4O B1398766 4-(2,7-ジクロロピリド[2,3-d]ピリミジン-4-イル)モルホリン CAS No. 938443-21-1](/img/structure/B1398766.png)
4-(2,7-ジクロロピリド[2,3-d]ピリミジン-4-イル)モルホリン
概要
説明
“4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, including “4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine”, involves various synthetic protocols . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine” is characterized by a pyridopyrimidine moiety. Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving “4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine” are part of the broader class of reactions involving pyridopyrimidines . These reactions are used to prepare these pyridopyrimidine derivatives which have shown a therapeutic interest or have been approved for use as therapeutics .科学的研究の応用
抗腫瘍活性
ピリドピリミジン構造を有する化合物は、DNA合成に関与する酵素であるジヒドロ葉酸レダクターゼ(DHFR)の阻害効果を示すことが報告されている。 この阻害効果は、ラットにおける癌肉腫の研究で示されているように、抗腫瘍効果をもたらす可能性がある .
JAK阻害
ピリドピリミジン誘導体は、ヤヌスキナーゼ(JAK)阻害剤として作用することができる。 これらの化合物は、細胞分裂、細胞死、腫瘍形成過程に関与するJAK-STATシグナル伝達経路を阻害する .
抗炎症および自己免疫疾患
炎症性疾患、自己免疫疾患、神経変性疾患に関連する受容体であるCXCR2の上昇は、ピリドピリミジン誘導体を標的としている。 これらの化合物は、喘息、慢性閉塞性肺疾患(COPD)、嚢胞性線維症、関節リウマチ、乾癬、多発性硬化症、アルツハイマー病などの疾患に対して治療の可能性がある .
誘導体の合成
ピリドピリミジン構造は、潜在的な治療用途を持つさまざまな誘導体の合成における重要な中間体として役立つ。 医薬品化学において使用できる新規化合物を創製するために、さまざまな合成方法が開発されている .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is common for pyrimidine derivatives to interact with various enzymes and receptors in the body .
Mode of Action
It is known that pyrimidine derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, which can have downstream effects on cell growth and proliferation .
Pharmacokinetics
These properties would influence the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine. These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells .
生化学分析
Biochemical Properties
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, particularly those involved in cell signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets .
Cellular Effects
The effects of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which plays a critical role in cell proliferation and survival . Additionally, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine binds to the ATP-binding pocket of kinases, thereby inhibiting their activity . This inhibition leads to a cascade of downstream effects, including altered phosphorylation states of target proteins and changes in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine remains stable under specific conditions, but its activity can diminish over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of kinase activity and prolonged alterations in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative pathways, with cytochrome P450 enzymes playing a significant role in its biotransformation . The metabolic flux and levels of metabolites can be influenced by the presence of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine is a critical factor that affects its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in directing 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine to these compartments, where it can exert its biochemical effects .
特性
IUPAC Name |
4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4O/c12-8-2-1-7-9(14-8)15-11(13)16-10(7)17-3-5-18-6-4-17/h1-2H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWIZPCKEPDNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726477 | |
| Record name | 2,7-Dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938443-21-1 | |
| Record name | 2,7-Dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398685.png)

